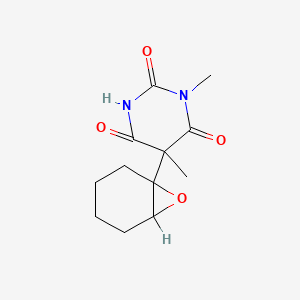

1',2'-Epoxyhexobarbital

CAS No.: 66403-25-6

Cat. No.: VC1613384

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66403-25-6 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C12H16N2O4/c1-11(12-6-4-3-5-7(12)18-12)8(15)13-10(17)14(2)9(11)16/h7H,3-6H2,1-2H3,(H,13,15,17) |

| Standard InChI Key | WOWLNDOPAUTOTH-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

| Canonical SMILES | CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

Introduction

Chemical Identity and Structure

1',2'-Epoxyhexobarbital is a derivative of hexobarbital, featuring an epoxide functional group at the 1' and 2' positions of the cyclohexyl ring. This structural modification significantly alters its metabolic fate compared to the parent compound.

Basic Identification Information

Table 1. Chemical Identity of 1',2'-Epoxyhexobarbital

| Parameter | Details |

|---|---|

| Chemical Name | 1',2'-Epoxyhexobarbital |

| CAS Registry Number | 66403-25-6 |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |

| Synonyms | Epoxy-hexobarbital; 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,5-dimethyl-5-(7-oxabicyclo(4.1.0)hept-1-yl) |

Structural Characteristics

The chemical structure contains several key functional groups:

-

A barbiturate ring system (pyrimidine-2,4,6-trione)

-

Two methyl groups attached to the nitrogen and carbon at positions 1 and 5

-

A cyclohexyl ring with an epoxide functionality between positions 1' and 2'

The presence of the epoxide group is particularly significant as it makes the molecule susceptible to metabolism by epoxide hydratase enzymes, creating a useful model for studying this metabolic pathway.

Physical and Chemical Properties

1',2'-Epoxyhexobarbital possesses specific physicochemical properties that influence its behavior in biological systems and laboratory settings.

Solubility and Stability

While specific solubility data is limited in the available literature, the compound demonstrates sufficient solubility in organic solvents commonly used in laboratory settings, such as dichloromethane and methanol, allowing for its use in analytical procedures including gas chromatography and mass spectrometry .

Metabolism and Pharmacokinetics

The metabolism of 1',2'-epoxyhexobarbital has been extensively studied, particularly in rat models, providing valuable insights into epoxide metabolism pathways.

Metabolic Pathways

Studies in rats have identified multiple metabolic pathways for 1',2'-epoxyhexobarbital. The compound undergoes extensive transformation into several metabolites .

Table 2. Major Metabolites of 1',2'-Epoxyhexobarbital Identified in Rat Studies

| Metabolite | Pathway |

|---|---|

| 1,5-dimethylbarbituric acid | End product of epoxide-diol pathway |

| 3'-hydroxy-1',2'-epoxyhexobarbitals (two stereoisomers) | Hydroxylation |

| Hydroxyfuropyrimidine | Ring transformation |

| 3'-hydroxyhexobarbital | Reduction and hydroxylation |

| 3'-ketohexobarbital | Oxidation |

The metabolic fate of 1',2'-epoxyhexobarbital illustrates multiple concurrent pathways, with the epoxide-diol pathway being particularly significant. The hydration of the epoxide by epoxide hydratase represents a critical step in this process. Studies have shown that this enzymatic reaction can be completely inhibited by 1 mM 1,1,1-trichloropropene-2,3-oxide (TCPO), demonstrating the specific involvement of epoxide hydratase in the metabolism .

Further research has revealed that when individual metabolites of 1',2'-epoxyhexobarbital were administered to rats, there was no evidence of their intermediacy in the formation of 3'-hydroxy- or 3'-ketohexobarbital, which are major metabolites of hexobarbital. This suggests separate metabolic pathways for the epoxide and the parent compound .

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have provided detailed information about the disposition of 1',2'-epoxyhexobarbital in vivo.

Table 3. Pharmacokinetic Parameters of 1',2'-Epoxyhexobarbital in Rats

| Parameter | Value (Mean ± S.D.) |

|---|---|

| Plasma elimination half-life | 13.7 ± 1.5 minutes |

| Total body clearance | 35.2 ± 9.6 ml/min |

| Administration route | Intra-arterial |

| Sample size (n) | 3 |

The rapid elimination half-life of approximately 13.7 minutes indicates efficient clearance mechanisms for this compound in rats. The total body clearance value of 35.2 ml/min includes renal clearance of the unchanged epoxide .

Research Applications

Model for Epoxide Metabolism

1',2'-Epoxyhexobarbital serves as an excellent model compound for studying the role of epoxide hydratase in metabolizing epoxides. Its well-characterized metabolic pathways provide researchers with a tool to investigate these enzymatic processes in detail .

Barbiturate Metabolism Studies

The compound is extensively used in investigations of barbiturate metabolism and the enzymatic processes involved in their biotransformation. By studying the metabolic fate of 1',2'-epoxyhexobarbital, researchers can gain insights into broader mechanisms of drug metabolism, particularly those involving epoxide intermediates .

Comparative Pharmacokinetics

Given its unique structural features and metabolic profile, 1',2'-epoxyhexobarbital allows for comparative studies with hexobarbital and other barbiturates, enhancing understanding of structure-metabolism relationships in this class of compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume